(Z)-4-bromo-N'-((2-fluorobenzoyl)oxy)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and benzimidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide typically involves the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzimidamides.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of 2-fluorobenzoic acid and 4-bromoaniline.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the field of oncology .
Industry
In the industrial sector, (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzoic acid
- 4-bromoaniline
- 2-fluorobenzoyl chloride
- 4-bromo-N’-((2-chlorobenzoyl)oxy)benzimidamide
Uniqueness
(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIADKSSCPUIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.